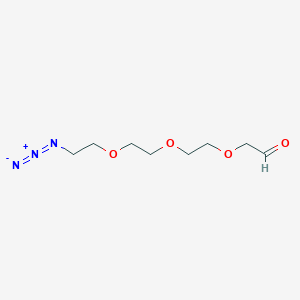

Ald-CH2-PEG3-Azida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ald-CH2-PEG3-Azide is a versatile compound used primarily as a linker in various chemical and biological applications. It contains an aldehyde group and an azide group connected through a three-unit polyethylene glycol (PEG) chain. This structure allows it to participate in click chemistry reactions, making it valuable for bioconjugation, drug delivery, and other scientific research applications .

Aplicaciones Científicas De Investigación

Ald-CH2-PEG3-Azide has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for labeling and tracking studies.

Medicine: Integral in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) for targeted cancer therapy

Industry: Employed in the production of functionalized materials and nanotechnology.

Análisis Bioquímico

Biochemical Properties

Ald-CH2-PEG3-Azide interacts with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This interaction is crucial in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .

Cellular Effects

As a component of ADCs and PROTACs, it plays a role in delivering cytotoxic drugs to target cells in the case of ADCs, or in degrading target proteins in the case of PROTACs .

Molecular Mechanism

Ald-CH2-PEG3-Azide contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key step in the synthesis of ADCs and PROTACs .

Temporal Effects in Laboratory Settings

As a component of ADCs and PROTACs, its effects would be dependent on the stability and degradation of these larger molecules .

Dosage Effects in Animal Models

As a component of ADCs and PROTACs, its effects would be dependent on the dosage of these larger molecules .

Metabolic Pathways

As a component of ADCs and PROTACs, it would be involved in the metabolic pathways of these larger molecules .

Transport and Distribution

As a component of ADCs and PROTACs, its transport and distribution would be dependent on these larger molecules .

Subcellular Localization

As a component of ADCs and PROTACs, its localization would be dependent on these larger molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ald-CH2-PEG3-Azide can be synthesized through a multi-step process involving the functionalization of PEG with aldehyde and azide groups. The general synthetic route includes:

PEG Functionalization: Starting with a PEG chain, the hydroxyl groups are first converted to aldehyde groups using an oxidizing agent such as pyridinium chlorochromate (PCC).

Azide Introduction: The aldehyde-functionalized PEG is then reacted with sodium azide (NaN3) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to introduce the azide group

Industrial Production Methods

In industrial settings, the production of Ald-CH2-PEG3-Azide follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

Ald-CH2-PEG3-Azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions

Substitution Reactions: The aldehyde group can react with amines to form imines, which can be further reduced to amines.

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.

SPAAC: Does not require a catalyst and can proceed under mild conditions.

Aldehyde Reactions: Commonly use primary amines and reducing agents such as sodium borohydride (NaBH4)

Major Products

CuAAC and SPAAC: Form stable triazole linkages.

Aldehyde Reactions: Form imines or secondary amines upon reduction

Mecanismo De Acción

The mechanism of action of Ald-CH2-PEG3-Azide involves its ability to form stable covalent bonds through click chemistry reactions. The azide group reacts with alkyne or strained alkyne groups to form triazole linkages, while the aldehyde group can form imines with amines. These reactions enable the compound to act as a versatile linker in various bioconjugation and drug delivery applications .

Comparación Con Compuestos Similares

Similar Compounds

Ald-CH2-PEG3-Alkyne: Contains an alkyne group instead of an azide group, used in similar click chemistry applications.

Ald-CH2-PEG3-Amine: Contains an amine group, used for different conjugation strategies.

Ald-CH2-PEG3-Hydrazide: Contains a hydrazide group, used for reversible conjugation with aldehydes and ketones

Uniqueness

Ald-CH2-PEG3-Azide is unique due to its dual functionality, allowing it to participate in both click chemistry and aldehyde-amine reactions. This versatility makes it a valuable tool in various scientific and industrial applications .

Propiedades

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h2H,1,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLQXIYUMNSETC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC=O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-octoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B605202.png)

![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)

![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)